![molecular formula C13H8BrN3O2 B427772 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 118000-56-9](/img/structure/B427772.png)

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is a type of halogenated heterocycle . It’s an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

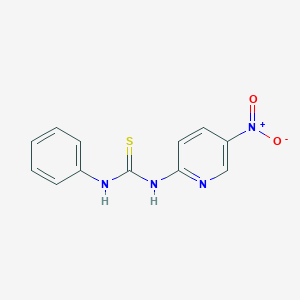

The molecular formula of “2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is C13H9BrN2 . The structure of this compound can be represented by the SMILES stringBrc1ccc(cc1)-c2cn3ccccc3n2 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . Cyclometalated complexes of this compound exhibit luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 216-220 °C . Its molecular weight is 273.13 .Scientific Research Applications

Crystal Structure and Charge Distribution

Research by Tafeenko et al. (1996) on the crystal structures of 2-phenylimidazo[1,2-a]pyridine and its salts, including derivatives similar to 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine, showed that the introduction of a nitro group alters the electron density distribution without fundamentally changing the geometry of the compound. This alteration affects the cation-anion contacts, indicating potential implications for the compound's reactivity and interactions in various applications (Tafeenko, Paseshnichenko, & Schenk, 1996).

Synthesis and Reactivity

Vanelle, Szabo, and Crozet (2008) described the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, showcasing the compound's versatility in reacting with different nucleophiles. This study highlights the compound's potential as a building block in synthetic chemistry, offering pathways to a wide array of structurally diverse molecules (Vanelle, Szabo, & Crozet, 2008).

Hydrogen-Bonded Structures

Research by Quiroga et al. (2010) on hydrogen-bonded structures related to this compound reveals insights into the molecular aggregation and hydrogen bonding patterns. Such studies are critical for understanding the compound's physical properties and its potential application in the development of new materials or molecular devices (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Antiproliferative Activity

A study by Zhang et al. (2019) on the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, starting from derivatives of this compound, demonstrated the potential for antiproliferative activity against human colon cancer cell lines. This suggests the compound's relevance in medicinal chemistry and drug discovery, particularly in the search for new cancer therapies (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, the development of new drugs and materials based on this scaffold could be a promising future direction.

properties

IUPAC Name |

2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPAQDHUSQPOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B427689.png)

![N,N,N-trimethyl-3-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-1-propanaminium](/img/structure/B427691.png)

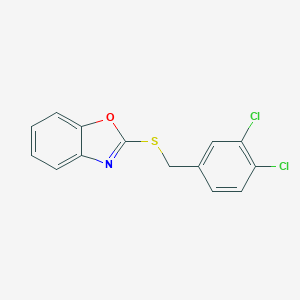

![2-((2,4-Dichlorobenzyl)thio)benzo[d]oxazole](/img/structure/B427692.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B427693.png)

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)

![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)